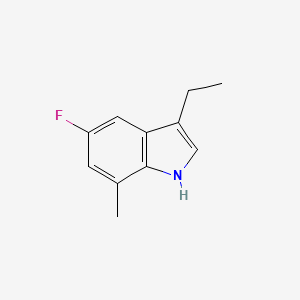

3-Ethyl-5-fluoro-7-methyl-1H-indole

Descripción

Propiedades

Fórmula molecular |

C11H12FN |

|---|---|

Peso molecular |

177.22 g/mol |

Nombre IUPAC |

3-ethyl-5-fluoro-7-methyl-1H-indole |

InChI |

InChI=1S/C11H12FN/c1-3-8-6-13-11-7(2)4-9(12)5-10(8)11/h4-6,13H,3H2,1-2H3 |

Clave InChI |

GNZYZJUTUBMUQW-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CNC2=C1C=C(C=C2C)F |

Origen del producto |

United States |

A Senior Application Scientist's Guide to the Fischer Indole Synthesis of 3,5,7-Trisubstituted Indoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Among the myriad methods for its synthesis, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely utilized transformations.[2] This guide provides an in-depth technical examination of the Fischer indole synthesis with a specific focus on the strategic preparation of 3,5,7-trisubstituted indoles. We will dissect the core mechanism, explore the critical experimental parameters that govern success, provide a validated experimental workflow, and offer field-proven troubleshooting advice. This document is designed to bridge theoretical understanding with practical application for scientists engaged in complex molecule synthesis.

The Core Mechanism: A Step-by-Step Dissection

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into the corresponding indole.[2] The generally accepted mechanism, first proposed by Robinson, proceeds through several distinct stages, each critical for the formation of the aromatic indole core.[3] The entire process is a cascade of condensation, tautomerization, rearrangement, and aromatization.

The key steps are as follows:

-

Hydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This step is often performed in situ.[4][5]

-

Tautomerization to Ene-hydrazine: In the presence of an acid catalyst, the phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[2][3]

-

[1][1]-Sigmatropic Rearrangement: This is the crucial, bond-forming step of the reaction. The protonated ene-hydrazine undergoes a concerted, thermal or acid-catalyzed[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[2][6]

-

Aromatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular cyclization forms a five-membered ring aminoacetal intermediate.

-

Ammonia Elimination: Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[3]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Strategic Considerations for 3,5,7-Trisubstitution

Synthesizing a 3,5,7-trisubstituted indole requires careful selection of starting materials and reaction conditions. The substitution pattern is dictated entirely by the choice of the substituted phenylhydrazine and the carbonyl partner.

-

Starting Material Selection: To achieve the 3,5,7-trisubstituted pattern, one must begin with a 3,5-disubstituted phenylhydrazine . The substituents at positions 5 and 7 of the final indole directly correspond to the substituents at positions 3 and 5 of the phenylhydrazine. The substituent at position 3 of the indole is derived from the carbonyl component. For instance, to synthesize 3,5,7-trimethylindole, one would react 3,5-dimethylphenylhydrazine with acetone.

-

Catalyst Selection: The "Why" Explained: The choice of acid catalyst is paramount and can dramatically affect reaction yield and purity.[3] Both Brønsted and Lewis acids are widely employed.[2]

| Catalyst Type | Examples | Rationale & Field Insights |

| Brønsted Acids | Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA), H₂SO₄, HCl | PPA is highly effective as it can serve as both the catalyst and solvent, driving the reaction forward at high temperatures.[5][6] However, the workup can be challenging due to its viscosity. p-TSA is a solid, making it easier to handle, and is effective in high-boiling solvents like toluene or xylene.[7] |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | ZnCl₂ is one of the most common catalysts; it is effective and relatively inexpensive.[4][6] Lewis acids are particularly useful for substrates that may be sensitive to strong protonic acids. Caution is advised as they can sometimes promote side reactions. |

| Modern Methods | Microwave Irradiation | Microwave-assisted synthesis can reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[7][8][9] This is often combined with a catalyst like p-TSA or acetic acid. |

-

Impact of Substituents: The electronic nature of the substituents on the carbonyl component can influence the success of the reaction. Computational studies have shown that strong electron-donating groups at the C3 position (derived from the ketone) can stabilize intermediates that favor a competing heterolytic N-N bond cleavage, causing the Fischer indolization to fail.[10] This is a critical consideration when planning syntheses of C3-N-substituted or C3-alkoxy-substituted indoles.

Experimental Protocol: A Validated Workflow for 3,5,7-Trimethylindole

This section provides a representative, self-validating protocol for the synthesis of 3,5,7-trimethylindole from 3,5-dimethylphenylhydrazine hydrochloride and acetone, using polyphosphoric acid (PPA) as the catalyst and medium.

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. PPA is corrosive and can cause severe burns. Acetone is highly flammable. Appropriate personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves) is mandatory.

Reagents & Equipment:

-

3,5-Dimethylphenylhydrazine hydrochloride (1.0 eq)

-

Acetone (3.0 eq)

-

Polyphosphoric acid (PPA) (10-15 wt. eq)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with temperature control

-

Ice-water bath

-

Large beaker for quenching

-

Ammonium hydroxide solution (30%)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, add 3,5-dimethylphenylhydrazine hydrochloride (1.0 eq) and polyphosphoric acid (10-15 times the weight of the hydrazine).

-

Initial Heating: Begin stirring the viscous mixture and heat gently to 60-70 °C to ensure homogeneity.

-

Reagent Addition: Slowly add acetone (3.0 eq) to the mixture dropwise. An initial exotherm may be observed.

-

Indolization: After the addition is complete, increase the temperature to 100-110 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, allow the mixture to cool slightly (to ~80 °C) and then very carefully and slowly pour the hot, viscous mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water.

-

Neutralization: Slowly basify the acidic aqueous slurry with concentrated ammonium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath to manage the heat generated.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain pure 3,5,7-trimethylindole.[5]

Caption: Figure 2: Experimental Workflow

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Understanding potential failure modes is key to successful synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete hydrazone formation; decomposition of starting material or product; incorrect catalyst or temperature. | Ensure the quality of the arylhydrazine. Consider a two-step procedure where the hydrazone is pre-formed and isolated before cyclization.[6] Optimize temperature; too high can cause decomposition. Try an alternative catalyst (e.g., switch from PPA to ZnCl₂ or microwave-assisted p-TSA).[4][7] |

| Formation of Multiple Products | Use of an unsymmetrical ketone leading to regioisomers; side reactions like N-N bond cleavage. | If using an unsymmetrical ketone, expect regioisomers; separation may be required.[4] If N-N cleavage is suspected (especially with electron-rich ketones), consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.[10] |

| Difficult Workup | PPA quench is difficult to manage; emulsion during extraction. | Pour PPA mixture slowly into a large volume of vigorously stirred ice-water to ensure efficient hydrolysis and heat dissipation. To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. |

| Product is an Unstable Oil | Product may be inherently non-crystalline or contain impurities. | Ensure purification is thorough. If the product is an oil, characterization via NMR and HRMS is critical. Conversion to a solid derivative (e.g., picrate) can sometimes aid in handling and characterization. |

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classical name reactions in modern organic synthesis. Its application to the preparation of 3,5,7-trisubstituted indoles is a straightforward, yet powerful strategy that relies on the rational selection of a 3,5-disubstituted phenylhydrazine and an appropriate carbonyl partner. By understanding the core mechanism, carefully selecting the catalyst, and adhering to a validated protocol, researchers can reliably access this important class of substituted indoles. The insights provided in this guide are intended to empower scientists to not only execute this reaction successfully but also to intelligently troubleshoot and adapt it for the synthesis of novel and complex molecular targets.

References

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Kuwahara, S., et al. (2012). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Retrieved from [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

Synthesis of 3,5,7-Trisubstituted Indoles. (2017). Thieme Gruppe. Retrieved from [Link]

-

Saha, P., et al. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI. Retrieved from [Link]

-

Sezgin, S. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. NSF PAR. Retrieved from [Link]

-

One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2011). Request PDF. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. testbook.com [testbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-Ethyl-5-fluoro-7-methyl-1H-indole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Ethyl-5-fluoro-7-methyl-1H-indole

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Novel Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The specific analogue, 3-Ethyl-5-fluoro-7-methyl-1H-indole (Molecular Formula: C₁₁H₁₂FN, Molecular Weight: 177.22 g/mol [1]), represents a unique substitution pattern with potential for novel biological activity. The introduction of a fluorine atom at the 5-position can significantly alter electronic properties, lipophilicity, and metabolic stability, while the ethyl and methyl groups at the 3- and 7-positions, respectively, provide steric and electronic modulation.

Accurate and unambiguous structural confirmation of such molecules is paramount. This guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete characterization of 3-Ethyl-5-fluoro-7-methyl-1H-indole. We will move beyond procedural descriptions to explain the causality behind experimental choices and delve into the interpretation of the resulting spectral data, grounding our analysis in established principles and authoritative literature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their connectivity.

Theoretical Principles

NMR relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency is unique to each nucleus and is highly sensitive to its local electronic environment. This variation, known as the chemical shift (δ), allows us to differentiate between chemically distinct atoms in a molecule. Furthermore, spin-spin coupling between neighboring nuclei provides information about connectivity. For 3-Ethyl-5-fluoro-7-methyl-1H-indole, the presence of ¹⁹F (another spin-active nucleus) will introduce additional, informative couplings to nearby ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis involves acquiring a suite of experiments to build a complete structural picture.

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube.

-

Causality: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and relatively clean spectral window.[2] DMSO-d₆ is a suitable alternative, particularly if the compound has lower solubility in CDCl₃; it also helps in observing the N-H proton, which may exchange too rapidly in other solvents.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2]

-

-

Instrument Setup & Data Acquisition:

-

Record spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[3]

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C{¹H} NMR spectrum (proton-decoupled) to observe each unique carbon signal as a singlet.

-

(Optional but Recommended) Acquire two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.

-

Predicted Spectral Data & Interpretation

While experimental data for this exact molecule is not publicly available, we can predict the spectra with high accuracy based on known substituent effects and data from analogous indole structures.[3][4][5]

¹H NMR (Predicted, in CDCl₃, 400 MHz):

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| N-H | ~8.0 - 8.2 | br s | - | 1H | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| H-2 | ~7.0 - 7.1 | s | - | 1H | The proton at C2 of the indole ring, adjacent to the nitrogen and the ethyl group. |

| H-4 | ~7.2 - 7.3 | d | JH4-F5 ≈ 4-5 Hz | 1H | Aromatic proton ortho to the methyl group, showing coupling to the fluorine at C5. |

| H-6 | ~6.8 - 6.9 | dd | JH6-F5 ≈ 9-10 Hz, JH6-H4 ≈ 2 Hz | 1H | Aromatic proton ortho to the fluorine, showing a large coupling to fluorine and a smaller coupling to H4. |

| -CH₂-CH₃ | ~2.7 - 2.8 | q | J = 7.5 Hz | 2H | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| C7-CH₃ | ~2.4 - 2.5 | s | - | 3H | Methyl protons attached to the aromatic ring. |

| -CH₂-CH₃ | ~1.3 - 1.4 | t | J = 7.5 Hz | 3H | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

¹³C NMR (Predicted, in CDCl₃, 101 MHz):

| Assignment | Predicted δ (ppm) | Multiplicity (Coupled) | Rationale |

| C-5 | ~157 - 160 | d, ¹JC-F ≈ 235-240 Hz | Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling. |

| C-7a | ~135 - 137 | d, JC-F ≈ 4-5 Hz | Bridgehead carbon, shows small coupling to fluorine. |

| C-3a | ~128 - 130 | d, JC-F ≈ 10-12 Hz | Bridgehead carbon, shows coupling to fluorine. |

| C-4 | ~110 - 112 | d, ²JC-F ≈ 25-27 Hz | Carbon ortho to the fluorine-bearing carbon. |

| C-6 | ~108 - 110 | d, ²JC-F ≈ 25-27 Hz | Carbon ortho to the fluorine-bearing carbon. |

| C-2 | ~122 - 124 | s | Pyrrole ring carbon. |

| C-3 | ~115 - 117 | s | Pyrrole ring carbon bearing the ethyl group. |

| C-7 | ~120 - 122 | s | Aromatic carbon bearing the methyl group. |

| -CH₂-CH₃ | ~18 - 20 | s | Methylene carbon of the ethyl group. |

| C7-CH₃ | ~15 - 17 | s | Methyl carbon attached to the aromatic ring. |

| -CH₂-CH₃ | ~13 - 15 | s | Methyl carbon of the ethyl group. |

NMR Workflow Diagram

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[6] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Theoretical Principles

Different types of bonds (e.g., N-H, C-H, C=C, C-F) vibrate at characteristic frequencies. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a "molecular fingerprint." For our target molecule, key vibrations will include the N-H stretch of the indole ring, aromatic and aliphatic C-H stretches, C=C stretches of the aromatic system, and the C-F stretch.[7][8][9]

Experimental Protocol: KBr Pellet Technique

The potassium bromide (KBr) pellet technique is a common and dependable method for analyzing solid samples.[7]

Protocol Steps:

-

Sample Preparation:

-

Finely grind 1-2 mg of the solid sample using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder.

-

Causality: KBr is used because it is transparent to IR radiation in the typical analysis range and is soft, allowing it to form a translucent pellet under pressure.

-

Thoroughly mix the sample and KBr by further grinding to ensure homogeneity.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

First, record a background spectrum (e.g., of a blank KBr pellet or empty sample chamber).

-

Causality: The background scan is crucial to correct for atmospheric CO₂ and water vapor, as well as any instrumental variations, ensuring that the resulting spectrum is solely from the sample.[7]

-

Record the sample spectrum.

-

Predicted Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3400 - 3450 | N-H Stretch | Medium, Sharp | Characteristic of the indole N-H group.[10] |

| ~3050 - 3150 | Aromatic C-H Stretch | Medium | C-H stretching vibrations from the indole ring. |

| ~2850 - 2970 | Aliphatic C-H Stretch | Medium-Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl and methyl substituents. |

| ~1600 - 1620 | Aromatic C=C Stretch | Medium | Stretching vibrations within the indole aromatic system.[7] |

| ~1450 - 1470 | CH₂/CH₃ Bending | Medium | Scissoring and bending vibrations of the aliphatic groups. |

| ~1050 - 1150 | C-F Stretch | Strong | The carbon-fluorine bond gives a characteristic strong absorption in this region. |

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR functional group analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Theoretical Principles

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[11] This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is reproducible and characteristic of the molecule's structure, primarily dictated by the stability of the resulting fragments. For 3-substituted indoles, fragmentation often involves cleavage of the side chain and characteristic losses from the indole ring itself.[12][13]

Experimental Protocol: Electron Ionization (EI-MS)

Protocol Steps:

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via direct insertion probe or after separation by Gas Chromatography (GC).

-

Causality: GC-MS is a powerful combination that separates components of a mixture before they enter the mass spectrometer, ensuring the spectrum is from a pure compound.

-

-

Ionization:

-

The sample is vaporized and enters the ionization chamber.

-

A beam of electrons (typically at 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

-

-

Mass Analysis & Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

The separated ions strike a detector, which generates a signal proportional to the ion abundance.

-

The output is a mass spectrum: a plot of relative ion abundance versus m/z.

-

Predicted Mass Spectrum & Fragmentation

The molecular weight of C₁₁H₁₂FN is 177.22.

Key Predicted Ions:

| m/z | Ion/Fragment | Proposed Structure/Loss | Rationale |

| 177 | [M]⁺• | Molecular Ion | The intact molecule minus one electron. Confirms the molecular weight. |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical | Cleavage of the terminal methyl of the ethyl group, less likely than ethyl loss. |

| 148 | [M - C₂H₅]⁺ | Loss of an ethyl radical | β-cleavage of the ethyl group from the indole ring. This is a very common and expected fragmentation for 3-alkylindoles, leading to a stable indolyl-methyl cation.[11][14] |

| 121 | [M - C₂H₅ - HCN]⁺ | Loss of ethyl, then hydrogen cyanide | Subsequent loss of HCN from the indole ring, a characteristic fragmentation pathway for indoles.[12][13] |

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the complete and unambiguous structural characterization of 3-Ethyl-5-fluoro-7-methyl-1H-indole. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable workflow in chemical research and drug development.

References

-

Yu, A. J., et al. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(6). Retrieved from [Link]

-

Kanaoka, Y., et al. (1960). Infrared Spectra of Some Indole and Pyrrole Compounds. Chemical and Pharmaceutical Bulletin, 8(1). Retrieved from [Link]

-

Shurvell, H. F., & Pinzuti, L. (1966). SUR LES SPECTRES INFRAROUGES DES PHTALOCYANINES. Canadian Journal of Chemistry, 44(2), 125-136. Retrieved from [Link]

-

Wójcik, J., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(23), 5543. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Methyl 5-fluoro-1H-indole-2-carboxylate. IUCr. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC.org. Retrieved from [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Retrieved from [Link]

-

NIST. (n.d.). 3-ethyl-indole. NIST WebBook. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

Revelou, P.-K., et al. (2019). Fragments of 3-substituted indole compounds in the negative ion mode. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1H-indole-3-acetate. PubChem. Retrieved from [Link]

-

Li, H., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(10), 2445. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-fluoro-. NIST WebBook. Retrieved from [Link]

-

Navajo, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1279-1286. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid. Hoffman Fine Chemicals. Retrieved from [Link]

-

De la Torre, D., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 60(11), 4791-4803. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Singh, A. K., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 5(2), 311-319. Retrieved from [Link]

-

Kedik, S., et al. (2025). synthesis and characterization of novel 5- flouroindolylmethylen hydrazon derivatives as schiff base. Journal of Faculty of Pharmacy of Ankara University, 49(3), 773-784. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Infrared Spectra of Some Indole and Pyrrole Compounds [jstage.jst.go.jp]

- 10. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 3-Ethyl-5-fluoro-7-methyl-1H-indole

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform the rational design of novel therapeutic agents based on this promising heterocyclic core. We will delve into the nuanced effects of substituent modifications on biological activity, supported by experimental data and mechanistic insights.

Introduction: The Privileged Indole Scaffold and the Promise of Specific Substitution

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[1] The biological profile of an indole derivative is exquisitely sensitive to the nature and placement of its substituents. This guide focuses on the specific substitution pattern of a 3-ethyl, 5-fluoro, and 7-methyl-1H-indole, a scaffold with significant potential for therapeutic development.

The strategic placement of these groups is not arbitrary. The C3 position of indole is a common site for substitution, often influencing the molecule's interaction with target proteins.[3][4] The introduction of a fluorine atom at the C5 position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[5][6] Furthermore, methylation at the C7 position has been shown to be beneficial for the activity of certain indole-containing compounds.[7] Understanding the interplay of these specific substituents is paramount for optimizing the therapeutic potential of this indole series.

This guide will dissect the SAR of the 3-Ethyl-5-fluoro-7-methyl-1H-indole core, providing a framework for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Core Directive: A Dynamic Approach to SAR Exploration

The exploration of the SAR for the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold is a dynamic process. It begins with the lead compound and systematically explores modifications at each key position to build a comprehensive understanding of the structural requirements for optimal biological activity. This iterative process is crucial for navigating the chemical space and identifying candidates with the most promising therapeutic profiles.

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) studies of the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold.

Deconstructing the Scaffold: SAR at Key Positions

The following sections will dissect the SAR of the 3-Ethyl-5-fluoro-7-methyl-1H-indole core, drawing insights from studies on structurally related compounds.

The Significance of the C3-Ethyl Group

The C3 position of the indole ring is a critical determinant of biological activity. While direct SAR data for the 3-ethyl group in this specific scaffold is limited in the public domain, we can infer its importance from related studies. The alkyl group at C3 is a common feature in many biologically active indoles.[3]

Hypothesized Roles of the C3-Ethyl Group:

-

Hydrophobic Interactions: The ethyl group can engage in hydrophobic interactions within the binding pocket of a target protein, contributing to the overall binding affinity.

-

Steric Influence: The size and orientation of the ethyl group can influence the overall conformation of the molecule, which in turn affects its ability to fit into a binding site.

-

Metabolic Stability: Alkyl groups at C3 can sometimes block metabolic attack at this position, potentially improving the compound's pharmacokinetic profile.

Strategies for Modification:

-

Homologation: Exploring the effect of chain length by synthesizing analogs with C3-methyl, C3-propyl, and C3-butyl groups can reveal the optimal size for the hydrophobic substituent.

-

Bioisosteric Replacement: Replacing the ethyl group with other groups of similar size but different electronic properties (e.g., cyclopropyl, vinyl) can provide insights into the nature of the interaction at the target site.

The Role of the C5-Fluoro Substituent

The introduction of a fluorine atom onto a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological properties.[8] The C5 position of the indole ring is a common site for halogenation, and a fluoro group at this position has been shown to be favorable in several classes of bioactive indoles.[5]

Impact of C5-Fluorine:

-

Enhanced Potency: In a series of indole-chalcone derivatives, a 5-fluoro substitution resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells, with a GI50 value of 7 nM.[5][7] This suggests that an electron-withdrawing group at this position is beneficial for activity.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole N-H, potentially influencing its hydrogen bonding capabilities.

-

Improved Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the C5 position, leading to an improved pharmacokinetic profile.[9]

Comparative Data for Halogen and Methyl Substitution at C5:

| Compound ID | C5-Substituent | C6-Substituent | C7-Substituent | Cell Line | GI50 (nM) | Reference |

| 14 | F | H | H | HCT-116/L | 7 | [5][7] |

| FC116 | H | F | H | HCT-116/L | 6 | [5][7] |

| 11 | CH3 | H | H | HCT-116/L | 30 | [5][7] |

| 12 | H | CH3 | H | HCT-116/L | 24 | [5][7] |

| 16 | Cl | H | H | HCT-116/L | Data not specified, but strong activity noted | [5] |

This table presents data for indole-chalcone derivatives to infer the potential impact of substitutions on the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold.

The Influence of the C7-Methyl Group

The C7 position of the indole ring is less commonly substituted than other positions, but modifications at this site can have a profound impact on biological activity.

Key Findings for C7-Substitution:

-

Increased Potency: In the same study of indole-chalcone derivatives, a methyl group at the 7-position resulted in the most potent compound in the methylated series, with a GI50 of 16 nM.[7] This highlights the potential for a small alkyl group at this position to enhance activity.

-

Steric and Electronic Effects: The methyl group at C7 can exert both steric and electronic effects. It can influence the orientation of the indole ring within a binding pocket and also modulate the electron density of the aromatic system.

Comparative Data for Methyl Substitution at Various Positions:

| Compound ID | C4-Substituent | C5-Substituent | C6-Substituent | C7-Substituent | Cell Line | GI50 (nM) | Reference |

| 10 | CH3 | H | H | H | HCT-116/L | 141 | [5][7] |

| 11 | H | CH3 | H | H | HCT-116/L | 30 | [5][7] |

| 12 | H | H | CH3 | H | HCT-116/L | 24 | [5][7] |

| 13 | H | H | H | CH3 | HCT-116/L | 16 | [5][7] |

This table presents data for indole-chalcone derivatives to infer the potential impact of substitutions on the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold.

Synthesis of the 3-Ethyl-5-fluoro-7-methyl-1H-indole Core

The synthesis of the 3-Ethyl-5-fluoro-7-methyl-1H-indole core can be achieved through several established methods for indole synthesis. The Fischer indole synthesis is a robust and versatile method that is well-suited for the preparation of this scaffold.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. The following is a proposed, detailed protocol for the synthesis of the target compound.

Step 1: Formation of the Phenylhydrazone

-

Reactants: 4-Fluoro-2-methylaniline and Butyraldehyde.

-

Procedure: a. Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as ethanol. b. Add a catalytic amount of a weak acid (e.g., acetic acid). c. Add butyraldehyde (1.1 eq) dropwise to the solution at room temperature. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). e. Upon completion, the resulting phenylhydrazone can be isolated by precipitation or extraction.

Step 2: Acid-Catalyzed Cyclization

-

Reactant: The phenylhydrazone from Step 1.

-

Catalyst: A strong acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.

-

Procedure: a. Heat the phenylhydrazone with the acid catalyst to a temperature typically ranging from 100 to 180 °C. b. The reaction is typically complete within 1-3 hours. Monitor by TLC. c. After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). d. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). e. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. The crude 3-Ethyl-5-fluoro-7-methyl-1H-indole is then purified by column chromatography on silica gel.

Caption: Proposed synthetic pathway for 3-Ethyl-5-fluoro-7-methyl-1H-indole via the Fischer Indole Synthesis.

Biological Evaluation: Protocols for Assessing Activity

To elucidate the SAR of the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold, a battery of in vitro assays is essential. Based on the activities of related indole compounds, initial screening should focus on anticancer and antiviral properties.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell lines of interest (e.g., HCT-116 for colorectal cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

3-Ethyl-5-fluoro-7-methyl-1H-indole analogs (dissolved in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the indole analogs and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50 or IC50) by plotting the percentage of cell viability against the compound concentration.

Discussion and Future Directions

The SAR landscape of the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold, inferred from structurally related compounds, presents a compelling case for its further investigation as a source of novel therapeutic agents. The key takeaways are:

-

Favorable Substitutions: The presence of a 5-fluoro and a 7-methyl group on the indole ring appears to be highly advantageous for cytotoxic activity.

-

C3-Alkyl Group: The 3-ethyl group likely plays a crucial role in target engagement through hydrophobic interactions.

Future research should focus on:

-

Systematic SAR Exploration: Synthesizing a focused library of analogs with systematic variations at the N1, C2, C3, C5, and C7 positions to build a more detailed SAR profile.

-

Target Identification and Validation: Identifying the specific biological target(s) of this indole scaffold to understand its mechanism of action.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs to assess their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of the 3-Ethyl-5-fluoro-7-methyl-1H-indole scaffold can be unlocked.

References

- Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin.

- A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. BenchChem. 2025.

- Bioisosteric Replacements. Cambridge MedChem Consulting. 2021.

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. 2022.

- Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. 2014.

- Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. 2004.

- Bioisosteric Replacements. Chemspace.

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2021.

- Bioisosteres that influence metabolism. Hypha Discovery. 2022.

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. 2020.

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. 2022.

-

Design, Synthesis and Biological Evaluation of[5][7][10]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. 2023.

- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Journal of Genetic Engineering and Biotechnology. 2023.

- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv

- C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry. 2014.

- C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. 2023.

- Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. 2023.

- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. 2024.

- Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogen

- Synthesis and biological evaluation of Trifluoromethoxyphenyl Indole Carboxamide analogs, ADME and toxicity prediction.

- In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Folia Medica. 2021.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel

- 7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals. BenchChem.

- 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid. ChemScene.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination of Indole Derivatives: A Technical Guide to Physicochemical Profiling and Optimization

Executive Summary

In early-stage drug discovery, the indole scaffold is a privileged structure frequently encountered in natural products and synthetic therapeutics. However, its electron-rich aromatic nature often makes it susceptible to rapid oxidative metabolism and suboptimal pharmacokinetic profiles. As a Senior Application Scientist, I frequently advocate for the strategic incorporation of fluorine atoms—or fluorinated motifs like trifluoromethyl (–CF 3 ) and pentafluorosulfanyl (–SF 5 )—to rationally modulate the physicochemical properties of these derivatives[1].

Fluorination is not merely a steric substitution; it is a precise electronic intervention. By leveraging fluorine's high electronegativity, small atomic radius, and the exceptional strength of the C–F bond, researchers can finely tune a molecule's lipophilicity, acid-base dissociation constant (pK a ), and metabolic stability[2]. This whitepaper provides an in-depth analysis of the causality behind these physicochemical shifts, supported by quantitative data, self-validating experimental protocols, and mechanistic workflows.

Mechanistic Impact of Fluorination on Indoles

Acid-Base Properties (pK a Modulation)

The introduction of fluorine exerts a profound inductive electron-withdrawing effect that propagates through the aromatic system, significantly altering the electron density of the indole nitrogen[3]. This effect is highly position-dependent and scales with the electronegativity of the fluorinated group.

For example, the pK a of unsubstituted indole in acetonitrile is 32.57[4]. Substituting the C2-hydrogen with a single fluorine atom drops the pK a to 27.20, while the introduction of a bulky, highly electronegative pentafluorosulfanyl (–SF 5 ) group at the C2 position drastically reduces the pK a to 24.44[4]. This dramatic modulation is critical for tuning the ionization state of the molecule at physiological pH, directly impacting target binding affinity and oral absorption[1].

Lipophilicity (logP / logD)

A common heuristic in medicinal chemistry is that fluorination universally increases lipophilicity. However, experimental data on indole derivatives reveals a more nuanced reality governed by the trade-off between molecular volume and polarity.

Counterintuitively, substituting the C2-hydrogen of indole with fluorine decreases the lipophilic character, dropping the logP from 2.14 to 1.29[4]. The causality behind this drop lies in the increased polarization of the adjacent N–H bond. The highly electronegative fluorine enhances the hydrogen-bond donating capacity of the indole nitrogen, favoring hydrophilicity and overriding the minimal increase in hydrophobic surface area[4]. Conversely, the addition of a –CF 3 or –SF 5 group dramatically increases the hydrophobic surface area, overcompensating for the hydrogen-bonding ability and resulting in a net increase in lipophilicity[4]. Furthermore, studies on fluorinated alkyl chains attached to indoles show that specific patterns, such as vic-difluoro units, can markedly decrease lipophilicity compared to their gem-difluoro counterparts[5].

Metabolic Stability

Cytochrome P450 (CYP) enzymes primarily target electron-rich sites on the indole ring (such as C3 and C5) for oxidative metabolism[6]. Replacing a metabolically labile C–H bond with a robust C–F bond sterically and electronically shields the site from oxidation[2]. Preclinical data demonstrates that 5-fluoroindole exhibits a microsomal half-life of 144.2 minutes, vastly outperforming non-fluorinated analogs which typically degrade in under 15 minutes[6].

Caption: Logical flow of fluorine substitution effects on indole physicochemical properties.

Quantitative Data Summary

The table below consolidates the physicochemical shifts observed upon fluorinating the indole scaffold.

| Compound | Substitution | pK a (in MeCN) | Lipophilicity (logP) | Microsomal t 1/2 (min) |

| Indole | None (C2–H) | 32.57 | 2.14 | ~12.35 |

| 2-Fluoroindole | C2–F | 27.20 | 1.29 | N/A |

| 2-(Trifluoromethyl)indole | C2–CF 3 | 26.76 | > 2.50 | ~53.71 |

| 2-(Pentafluorosulfanyl)indole | C2–SF 5 | 24.44 | > 3.00 | N/A |

| 5-Fluoroindole | C5–F | N/A | 2.19 | 144.2 |

*Note: Half-life data for non-fluorinated and CF 3 -substituted compounds are based on structurally analogous UT-155 indazole/indole derivatives evaluated in mouse liver microsomes[6],[4],[7].

Experimental Workflows & Protocols

To ensure data integrity, physicochemical and metabolic parameters must be evaluated using self-validating experimental systems. Below are the standard operating procedures utilized in our laboratories.

Protocol 1: High-Throughput LC-MS/MS Microsomal Stability Assay

Rationale: This assay quantifies the intrinsic clearance (CL int ) and half-life (t 1/2 ) of fluorinated indoles by exposing them to CYP450 enzymes[6].

-

Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled liver microsomes (e.g., human or rat) on ice. Prepare a 10 mM NADPH regenerating system.

-

Incubation Setup: In a 96-well plate, mix 0.5 mg/mL microsomes with 1 µM of the fluorinated indole test compound. Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking[6].

-

Reaction Initiation: Add the pre-warmed NADPH solution to initiate CYP450-mediated oxidative metabolism[6].

-

Time-Course Sampling & Quenching: At predetermined intervals (t = 0, 15, 30, 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to terminate the reaction[6].

-

Protein Precipitation: Vortex the quenched samples, then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[6].

-

LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Analyze the depletion of the parent compound over time to calculate t 1/2 and CL int [6].

Caption: Step-by-step experimental workflow for evaluating microsomal stability.

Protocol 2: Shake-Flask Method for logD 7.4 Determination

Rationale: To empirically determine the distribution coefficient at physiological pH, validating computational lipophilicity predictions. The inclusion of a mass balance check ensures the system is self-validating.

-

Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

-

Sample Spiking: Dissolve the fluorinated indole derivative in the saturated octanol phase to achieve a 1 mM stock concentration.

-

Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked octanol and PBS in a sealed glass vial. Shake mechanically at 25°C for 60 minutes to achieve thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 3000 x g for 10 minutes to ensure complete and sharp phase separation.

-

Quantification & Mass Balance: Carefully sample both the aqueous and organic layers. Quantify the concentration in each phase using LC-MS/MS. Calculate logD = log 10 ([Compound] oct / [Compound] aq ). Validation step: Ensure the sum of the compound in both phases equals the initial spiked amount to rule out precipitation or glass-binding.

Conclusion

The incorporation of fluorine into the indole architecture is a highly rational strategy that requires a deep understanding of electronic and steric interplay. As demonstrated, fluorination does not merely increase lipophilicity; it fundamentally alters the polarization of adjacent bonds, dramatically shifts pK a values, and acts as a robust shield against CYP450-mediated degradation. By leveraging the protocols and principles outlined in this guide, drug development professionals can systematically optimize the druggability of indole-based therapeutics.

References

1.[6] Title: Comparing the metabolic stability of fluorinated versus non-fluorinated indoles - Benchchem Source: benchchem.com URL:

2.[4] Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC Source: nih.gov URL:

3.[7] Title: 5-fluoro-1H-indole 399-52-0 wiki - Guidechem Source: guidechem.com URL:

4.[1] Title: The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals - Benchchem Source: benchchem.com URL:

5.[5] Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:

6.[2] Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem Source: aifchem.com URL:

7.[3] Title: Importance of Fluorine in Benzazole Compounds - MDPI Source: mdpi.com URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Synthesis of 3,5,7-Trisubstituted Indoles: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, with the 3,5,7-trisubstitution pattern being particularly significant for the development of novel bioactive compounds.[1] This guide provides an in-depth exploration of synthetic strategies to access this challenging substitution pattern, focusing on the underlying principles, detailed experimental protocols, and a comparative analysis of modern and classical methods.

Strategic Approaches to the Indole Core: Deconstruction and Key Methodologies

The synthesis of highly substituted indoles, such as the 3,5,7-trisubstituted pattern, requires careful strategic planning. Classical methods like the Fischer and Bischler-Möhlau syntheses can be effective but often face limitations with sterically hindered or electronically demanding substrates.[2][3] Modern transition-metal-catalyzed reactions, particularly those involving C-H activation and cross-coupling, have emerged as powerful tools for late-stage functionalization of the indole core.[4][5]

A general overview of the synthetic workflow often involves either constructing the indole ring with the desired substituents already in place or functionalizing a pre-existing indole scaffold. The choice of strategy depends on the availability of starting materials, desired functional group tolerance, and scalability.

Caption: General workflow for synthesizing 3,5,7-trisubstituted indoles.

Classical Indole Syntheses: Foundational Yet Challenging

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains a cornerstone of indole preparation.[3][6] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[7] While powerful, achieving the 3,5,7-trisubstitution pattern can be challenging due to potential regioisomeric mixtures when using unsymmetrical ketones and the harsh acidic conditions that may not be suitable for sensitive functional groups.[8]

Experimental Protocol: One-pot, three-component Fischer Indolisation–N-alkylation

-

To a solution of the substituted phenylhydrazine (1.0 equiv) and ketone (1.1 equiv) in a suitable solvent (e.g., EtOH), add a catalytic amount of acid (e.g., p-TsOH).

-

Heat the mixture to reflux until hydrazone formation is complete (monitored by TLC).

-

Cool the reaction mixture and add a base (e.g., K₂CO₃, 2.0 equiv) followed by the alkylating agent (1.2 equiv).

-

Heat the reaction mixture again to effect N-alkylation.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the 1,2,3-trisubstituted indole.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative.[9] While it offers a direct route to 2-arylindoles, the reaction often requires harsh conditions and can suffer from low yields and unpredictable regiochemistry, making it less ideal for complex targets like 3,5,7-trisubstituted indoles.[2][9] Recent modifications using microwave irradiation or milder catalysts have sought to improve its utility.[9][10]

Modern Synthetic Methods: Precision and Versatility

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indoles are no exception. These methods offer high levels of regioselectivity and functional group tolerance, which are critical for preparing intricately substituted indoles.

Larock Heteroannulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[11][12] This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[13][14] The regioselectivity is generally controlled by the sterics of the alkyne substituents, with the bulkier group typically ending up at the C2 position.[13]

Caption: Catalytic cycle of the Larock indole synthesis.[14]

Experimental Protocol: Larock Indole Synthesis [11]

-

In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.2 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).

-

Purge the vessel with an inert gas (e.g., argon).

-

Add anhydrous N,N-dimethylformamide (DMF), followed by palladium(II) acetate (Pd(OAc)₂, 0.05 equiv).

-

Heat the mixture to 100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Directed C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient strategy for modifying the indole core, avoiding the need for pre-functionalized starting materials.[4][15] By installing a directing group on the indole nitrogen, it is possible to achieve high regioselectivity for C-H activation at various positions, including the challenging C5 and C7 positions of the benzene ring.[4][16]

A variety of directing groups have been developed, with phosphinoyl and pivaloyl groups being particularly effective.[4] The choice of catalyst, often palladium or rhodium, and ligands is crucial for controlling the site-selectivity.[4][17] For instance, an N-P(O)tBu₂ directing group can facilitate palladium-catalyzed C7 arylation.[4]

Key Features of Directed C-H Functionalization:

-

High Regioselectivity: Enables functionalization of specific C-H bonds that are otherwise unreactive.[4][15]

-

Atom Economy: Avoids the use of stoichiometric organometallic reagents.

-

Late-Stage Functionalization: Allows for the modification of complex indole-containing molecules at a late stage in the synthesis.[18]

Iridium-Catalyzed C-H Borylation

A novel approach to accessing the 3,5,7-trisubstitution pattern involves an iridium-catalyzed C-H borylation.[1] This method allows for the introduction of boryl groups at multiple positions on the indole ring, which can then be further functionalized through Suzuki cross-coupling reactions. A triborylation–protodeborylation sequence can lead to the desired and rare 3,5,7-substitution pattern.[1]

Comparative Analysis of Synthetic Methodologies

The selection of an appropriate synthetic route depends on several factors, including the desired substitution pattern, functional group compatibility, and scalability.

| Methodology | Advantages | Disadvantages | Key Applications |

| Fischer Indole Synthesis | Well-established, readily available starting materials.[3][6] | Harsh conditions, potential for regioisomeric mixtures.[8] | Synthesis of a wide range of substituted indoles.[3] |

| Bischler-Möhlau Synthesis | Direct route to 2-arylindoles.[9] | Often low yields, harsh conditions, poor regioselectivity.[2][9] | Synthesis of specific 2-arylindole scaffolds.[19] |

| Larock Heteroannulation | High versatility, excellent functional group tolerance, good regioselectivity.[13] | Requires pre-functionalized anilines (o-halo). | Construction of complex 2,3-disubstituted indoles.[11][12] |

| Directed C-H Functionalization | High regioselectivity, atom economy, late-stage modification.[4] | Requires installation and removal of a directing group. | Site-selective functionalization of the indole core.[4][18] |

| Ir-Catalyzed Borylation | Access to rare substitution patterns.[1] | Multi-step process, requires specialized catalysts. | Synthesis of highly and unusually substituted indoles.[1] |

Conclusion and Future Outlook

The synthesis of 3,5,7-trisubstituted indoles presents a significant challenge that has been addressed through a combination of classical and modern synthetic methodologies. While traditional methods like the Fischer synthesis remain relevant, the advent of transition-metal-catalyzed reactions, particularly directed C-H functionalization and cross-coupling strategies like the Larock heteroannulation, has provided chemists with powerful tools to construct these complex molecules with high precision and efficiency. Future developments will likely focus on more sustainable and atom-economical methods, such as photoredox and electro-catalysis, to further expand the toolkit for synthesizing these valuable compounds.

References

-

A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to 2-(Bromomethyl)benzaldehyde - Benchchem. 11

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research - ACS Publications. 4

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC.

-

[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC.

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC.

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - The Distant Reader.

-

Bischler–Möhlau indole synthesis - Wikipedia.

-

Synthesis of polysubstituted indoles 13. | Download Scientific Diagram - ResearchGate.

-

Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Publications - ACS.org.

-

Catalytic site‐selective functionalization of the indole nucleus. - ResearchGate.

-

A Short Review of C7 – H Bond Functionalization of Indole/Indoline - RSIS International.

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing.

-

Synthesis of 3,5,7-Trisubstituted Indoles - Thieme Gruppe.

-

Larock Reaction in the Synthesis of Heterocyclic Compounds.

-

Larock indole synthesis - Wikipedia.

-

Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review - Taylor & Francis.

-

Synthesis and Chemistry of Indole.

-

Carbonylative synthesis and functionalization of indoles - Beilstein Journals.

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - ResearchGate.

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI.

-

Recent Advances in the Construction of Indole Scaffolds - Der Pharma Chemica.

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed.

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC.

-

Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI.

-

(PDF) Bischler Indole Synthesis - ResearchGate.

-

An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis - ConnectSci.

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.

-

Indole synthesis through transition metal-catalyzed C–H activation | Scilit.

-

Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem.

-

(PDF) Metal-catalyzed privileged 2- and 3-functionalized indole synthesis* - Academia.edu.

-

Regioselective reactivity of some 5,7-dimethoxyindoles | Request PDF - ResearchGate.

-

Fischer indole synthesis - Wikipedia.

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications.

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI.

-

Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC.

-

Synthesis of Medicinally Important Indole Derivatives: A Review.

-

Fischer Indole Synthesis - Alfa Chemistry.

-

Indole Synthesis: A Review and Medicinal Uses of Their Derivatives.

-

Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.

-

The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide - Benchchem.

-

Fischer Indole Synthesis - Organic Chemistry Portal.

-

A General and Scalable Synthesis of Polysubstituted Indoles - MDPI.

Sources

- 1. Synthese von 3,5,7-trisubstituierten Indolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 10. connectsci.au [connectsci.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [diposit.ub.edu]

- 15. researchgate.net [researchgate.net]

- 16. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 19. researchgate.net [researchgate.net]

Fluorinated Indole Scaffolds: A Paradigm Shift in Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist.

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and nowhere is this more impactful than within the privileged indole scaffold. This guide provides an in-depth exploration of the therapeutic potential of fluorinated indole scaffolds, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind the enhanced pharmacological profiles of these compounds, from the fundamental principles of fluorine's effects on molecular properties to the practical execution of synthetic strategies and the clinical translation of lead compounds. This document moves beyond a mere recitation of facts, instead providing a framework for rational drug design grounded in field-proven insights and validated protocols.

The Strategic Imperative of Fluorine in Indole-Based Drug Design

The indole nucleus is a ubiquitous pharmacophore, present in a vast array of natural products and synthetic drugs. Its rich electron density and versatile substitution patterns make it an ideal starting point for engaging with a multitude of biological targets. However, native indole-containing molecules often suffer from metabolic liabilities, primarily oxidative degradation by cytochrome P450 enzymes.

The introduction of fluorine, the most electronegative element, offers a powerful tool to mitigate these challenges. The C-F bond is significantly stronger than a C-H bond, sterically hindering enzymatic attack and blocking sites of metabolism. This seemingly simple substitution can lead to a cascade of beneficial effects:

-

Enhanced Metabolic Stability: By replacing a metabolically labile C-H bond with a robust C-F bond, the pharmacokinetic profile of a drug can be dramatically improved, leading to increased half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. This can have profound effects on cell membrane permeability and target engagement.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, thereby increasing binding affinity and potency.

This strategic interplay of effects is the primary driver behind the increasing prevalence of fluorinated indole scaffolds in drug discovery pipelines.

Synthetic Strategies for Accessing Fluorinated Indole Scaffolds

The synthesis of fluorinated indoles can be broadly categorized into two approaches: late-stage fluorination of a pre-formed indole ring and the use of fluorinated building blocks. The choice of strategy is often dictated by the desired position of the fluorine atom and the overall complexity of the target molecule.

Late-Stage Fluorination

This approach involves introducing the fluorine atom at a late step in the synthetic sequence. This can be advantageous for rapidly generating a library of analogs from a common intermediate.

Representative Protocol: Electrophilic Fluorination

A common method for late-stage fluorination is the use of an electrophilic fluorinating agent, such as Selectfluor®.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the parent indole (1.0 eq) in a suitable solvent, such as acetonitrile, at room temperature.

-

Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Fluorinated Building Block Approach

This strategy involves incorporating the fluorine atom into one of the starting materials used to construct the indole ring. This is often the most reliable method for accessing specific regioisomers.

Representative Protocol: Fischer Indole Synthesis with a Fluorinated Phenylhydrazine

The Fischer indole synthesis is a classic and robust method for constructing the indole core.

Step-by-Step Methodology:

-

Hydrazone Formation: React a fluorinated phenylhydrazine hydrochloride (1.0 eq) with a ketone or aldehyde (1.0 eq) in a protic solvent like ethanol.

-

Indolization: Add a catalyst, such as polyphosphoric acid or zinc chloride, and heat the reaction mixture.

-

Reaction Monitoring: Monitor the formation of the indole product by TLC or LC-MS.

-

Workup: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product.

-

Purification: Purify the resulting fluorinated indole by recrystallization or column chromatography.

Logical Flow of Synthetic Approaches

Caption: Decision workflow for selecting a synthetic strategy.

Therapeutic Applications and Case Studies

The versatility of the fluorinated indole scaffold is evident in the broad range of therapeutic areas where it has found application.

Kinase Inhibition in Oncology

Many protein kinases, key regulators of cellular signaling, have an ATP-binding pocket that can be effectively targeted by indole-based inhibitors. Fluorination can enhance the binding affinity and selectivity of these inhibitors.

Case Study: Lenvatinib (Lenvima®)

Lenvatinib is a multi-kinase inhibitor approved for the treatment of various cancers, including thyroid and hepatocellular carcinoma. It features a 4-fluoroindole moiety. The fluorine atom is strategically positioned to improve the drug's pharmacokinetic profile.

Signaling Pathway Targeted by Lenvatinib

Caption: Inhibition of key signaling pathways by Lenvatinib.

Central Nervous System (CNS) Disorders

The indole scaffold is the core of the neurotransmitter serotonin. Fluorinated indole derivatives have been extensively explored as ligands for serotonin receptors and transporters, leading to treatments for depression and other CNS disorders.

Case Study: Fluvoxamine (Luvox®)